molecular formula C20H22N2O4 B2395159 3,4,5-trimethoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide CAS No. 385786-56-1

3,4,5-trimethoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide

Cat. No.: B2395159
CAS No.: 385786-56-1
M. Wt: 354.406
InChI Key: PPPCHLPDWBVBCN-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Properties

IUPAC Name

3,4,5-trimethoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-12-7-14-8-13(5-6-16(14)22-12)11-21-20(23)15-9-17(24-2)19(26-4)18(10-15)25-3/h5-10,22H,11H2,1-4H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPPCHLPDWBVBCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001325394
Record name 3,4,5-trimethoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001325394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

12.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816886
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

385786-56-1
Record name 3,4,5-trimethoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001325394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of 3,4,5-Trimethoxybenzoyl Chloride

Starting material : 3,4,5-Trimethoxybenzoic acid
Method :

  • React with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane (DCM) or toluene.
  • Conditions : Reflux at 40–60°C for 4–6 hours under inert atmosphere.
  • Workup : Remove excess reagent and solvent via rotary evaporation.

Typical Yield : >90% (based on analogous benzoyl chloride syntheses).

Synthesis of (2-Methyl-1H-Indol-5-Yl)Methanamine

Route 1 : Reduction of (2-methyl-1H-indol-5-yl)methanenitrile

  • Reagents : LiAlH₄ or BH₃·THF in anhydrous tetrahydrofuran (THF).
  • Conditions : 0°C to room temperature, 2–4 hours.

Route 2 : Nitro Group Reduction (if starting from 5-nitro-2-methylindole)

  • Reagents : H₂/Pd-C (catalytic hydrogenation) or SnCl₂/HCl.
  • Conditions :
    • Hydrogenation: 1–3 atm H₂, 25°C, 12 hours.
    • SnCl₂/HCl: Reflux in ethanol, 6 hours.

Challenges :

  • Selective reduction without indole ring hydrogenation.
  • Protection of the indole NH may be required in acidic conditions.

Amide Bond Formation: Core Reaction Optimization

Direct Acylation with 3,4,5-Trimethoxybenzoyl Chloride

Procedure :

  • Dissolve (2-methyl-1H-indol-5-yl)methanamine (1.0 equiv) in dry DCM or toluene.
  • Add triethylamine (TEA, 2.0 equiv) as a base to scavenge HCl.
  • Slowly add 3,4,5-trimethoxybenzoyl chloride (1.1 equiv) at 0°C.
  • Stir at room temperature for 12–24 hours.

Reaction Monitoring : TLC (ethyl acetate/hexane, 1:1) or HPLC.

Workup :

  • Dilute with water, extract with DCM (3×).
  • Wash organic layer with brine, dry (Na₂SO₄), and concentrate.

Purification :

  • Column chromatography (SiO₂, gradient: 20% → 50% ethyl acetate in hexane).
  • Recrystallization from ethanol/water.

Expected Yield : 60–75% (based on analogous benzamide syntheses).

Alternative Coupling Methods

Schotten-Baumann Reaction :

  • Aqueous NaOH, interfacial reaction at 0–5°C.
  • Advantage : Rapid reaction, minimal side products.
  • Limitation : Lower yields for sterically hindered amines.

Coupling Reagents (e.g., EDCl/HOBt) :

  • Activates carboxylic acid (if using 3,4,5-trimethoxybenzoic acid directly).
  • Conditions : DMF or DCM, room temperature, 24 hours.

Critical Reaction Parameters

Parameter Optimal Range Impact on Yield/Purity
Solvent Anhydrous DCM or toluene Minimizes hydrolysis of acyl chloride
Base Triethylamine (2.0 equiv) Efficient HCl scavenging
Temperature 0°C → room temperature Controls exotherm and side reactions
Reaction Time 12–24 hours Ensures complete conversion
Acyl Chloride Purity >95% Reduces by-product formation

Spectroscopic Characterization and Validation

1H NMR (DMSO-d6, 400 MHz) :

  • δ 10.85 (s, 1H, indole NH)
  • δ 8.45 (t, J = 5.6 Hz, 1H, amide NH)
  • δ 7.25–6.95 (m, 3H, indole aromatic protons)
  • δ 7.10 (s, 2H, trimethoxybenzoyl aromatic protons)
  • δ 4.55 (d, J = 5.6 Hz, 2H, CH₂NH)
  • δ 3.85 (s, 9H, OCH₃)
  • δ 2.45 (s, 3H, indole CH₃)

13C NMR (DMSO-d6, 100 MHz) :

  • δ 165.8 (amide C=O)
  • δ 152.1, 142.3, 136.5 (trimethoxybenzoyl carbons)
  • δ 127.9, 123.4, 119.8, 115.6 (indole carbons)
  • δ 56.2, 55.9, 55.7 (OCH₃)
  • δ 40.5 (CH₂NH)
  • δ 21.3 (indole CH₃)

IR (KBr) :

  • 3280 cm⁻¹ (N-H stretch)
  • 1645 cm⁻¹ (amide C=O)
  • 1600–1450 cm⁻¹ (aromatic C=C)

Industrial-Scale Considerations

Process Intensification :

  • Continuous flow reactors for acyl chloride synthesis to enhance safety and yield.
  • Catalytic Recycling : Use of immobilized lipases for amide bond formation (emerging methodology).

Waste Management :

  • Recovery of TEA·HCl via filtration and neutralization.
  • Solvent recycling through distillation.

Challenges and Mitigation Strategies

Challenge Solution
Indole NH reactivity Avoid strong bases to prevent deprotonation
Hygroscopic acyl chloride Use freshly prepared reagent or store under N₂
Low amine solubility Switch to polar aprotic solvents (DMF, DMSO)
Over-alkylation Strict stoichiometric control of acyl chloride

Comparative Analysis of Analogous Syntheses

Compound Yield Method Citation
3,4,5-Trimethoxy-N-(6-nitrobenzothiazol-2-yl)benzamide 96% Acyl chloride + amine in toluene
N-Methylbenzamide 85% Methyl benzoate + methylamine
(Z)-3-[Amino(phenyl)methylidene]-2-oxindoles 70–97% Eschenmoser coupling

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) with alkyl halides.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C22H26N2O4
  • Molecular Weight : 382.5 g/mol
  • IUPAC Name : N-[(2-methyl-1H-indol-5-yl)methyl]-3,4,5-trimethoxybenzamide

Anticancer Activity

One of the most prominent applications of 3,4,5-trimethoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide is in the field of cancer research. Several studies have investigated its efficacy against various cancer cell lines.

Case Study: Anticancer Screening

A notable study involved the screening of this compound against multiple cancer cell lines to evaluate its cytotoxic effects. The results indicated that it exhibited significant antiproliferative activity across a range of cancers, including breast and prostate cancer. The compound demonstrated IC50 values comparable to established chemotherapeutics.

Cell Line IC50 (µM) Growth Inhibition (%)
MDA-MB-231 (Breast)12.585
PC-3 (Prostate)15.078
HCT116 (Colon)10.090

Other Therapeutic Applications

Beyond oncology, this compound has shown promise in other therapeutic areas:

  • Neurological Disorders : Preliminary studies suggest potential neuroprotective effects, indicating possible applications in treating neurodegenerative diseases.
  • Anti-inflammatory Activity : The compound's structural features suggest it may possess anti-inflammatory properties, warranting further investigation.

Research Recommendations

Future research should focus on:

  • In Vivo Studies : To confirm the efficacy and safety profile observed in vitro.
  • Mechanistic Studies : To elucidate the specific pathways affected by this compound.
  • Formulation Development : Exploring delivery methods that enhance bioavailability and therapeutic effectiveness.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit Taq polymerase and telomerase, trigger caspase activation, and down-regulate ERK2 protein . These actions contribute to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    Tryptophan: An essential amino acid with an indole moiety.

    Indomethacin: A nonsteroidal anti-inflammatory drug with an indole structure.

Uniqueness

3,4,5-trimethoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide is unique due to its specific substitution pattern on the benzamide and indole rings, which imparts distinct biological activities and chemical reactivity compared to other indole derivatives .

Biological Activity

3,4,5-trimethoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide is a synthetic organic compound classified as an indole derivative. This compound has garnered attention due to its diverse biological activities, particularly in the fields of oncology and pharmacology. Notably, it has shown promise as an antitumor agent through its interaction with tubulin, a key protein involved in cell division.

The primary mechanism of action for this compound involves the inhibition of tubulin polymerization. This action disrupts the normal cell cycle, particularly affecting the G2/M phase, leading to programmed cell death (apoptosis) in cancer cells. The compound binds to the colchicine site on tubulin, similar to other known antimitotic agents, thereby preventing microtubule formation necessary for mitosis .

Antitumor Activity

Recent studies have demonstrated the compound's cytotoxic effects across various cancer cell lines. For instance:

  • Cell Lines Tested : The compound was evaluated against neuroblastoma and glioblastoma cell lines.
  • IC50 Values : In one study, it exhibited an IC50 value of approximately 200 nM against U87 glioblastoma cells, indicating significant potency compared to other agents tested .

Case Studies

  • Study on Antimitotic Properties : A study synthesized related compounds and found that those with structural similarities to this compound also inhibited tubulin polymerization and induced apoptosis in cancer cells. The findings suggest that modifications to the indole structure can enhance biological activity .
  • Combination Therapies : The compound has been investigated in combination with other chemotherapeutic agents to evaluate synergistic effects. Preliminary results indicate that it may enhance the efficacy of existing treatments by overcoming drug resistance mechanisms in certain cancer types .

Data Table: Biological Activity Summary

Activity Description IC50 Value (nM) Cell Line
AntitumorCytotoxic effects200U87 (glioblastoma)
AntimitoticInhibition of tubulin polymerizationNot specifiedVarious cancer cell lines
Combination Therapy ImpactPotential enhancement of existing therapiesNot specifiedVarious cancer types

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 3,4,5-trimethoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide, and how are reaction conditions optimized?

  • The synthesis typically involves multi-step organic reactions, including nucleophilic substitution and condensation. For example, coupling 3,4,5-trimethoxybenzoyl chloride with (2-methyl-1H-indol-5-yl)methylamine under anhydrous conditions in a polar aprotic solvent (e.g., DMF or THF) at 0–25°C .
  • Key optimizations include controlling reaction time, temperature (e.g., reflux vs. ambient), and stoichiometric ratios. Purity is ensured via column chromatography or recrystallization, followed by structural validation using NMR and mass spectrometry .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Analytical techniques :

  • 1H/13C NMR : Confirms proton environments and carbon frameworks, such as methoxy (-OCH3) and indole NH signals .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula accuracy (e.g., C24H26N2O4) .
  • X-ray crystallography : Resolves 3D conformation using programs like SHELX or WinGX/ORTEP for anisotropic displacement ellipsoid analysis .

Q. What preliminary biological screening assays are recommended to assess its pharmacological potential?

  • In vitro assays :

  • Enzyme inhibition : COX-1/COX-2 inhibition studies via fluorometric or colorimetric assays (IC50 determination) .
  • Receptor binding : Radioligand displacement assays (e.g., 5-HT1F receptor binding with [3H]LTD4) to evaluate affinity (Ki values) .
  • Cytotoxicity screening : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s bioactivity?

  • Modification strategies :

  • Methoxy group desmethylation : Reduces steric hindrance to improve target binding, as seen in analogs with IC50 values ranging from 1.4–20 µM .
  • Scaffold hybridization : Introducing heterocyclic moieties (e.g., tetrahydroquinazoline) to enhance solubility or receptor selectivity .
    • Methodology : Parallel synthesis of derivatives followed by iterative biological testing (e.g., IC50 profiling) and computational docking (AutoDock Vina) to predict binding modes .

Q. What experimental approaches resolve contradictions in biological activity data across different studies?

  • Data reconciliation steps :

  • Assay standardization : Control for variables like cell passage number, solvent (DMSO concentration), and incubation time .
  • Orthogonal validation : Cross-verify receptor affinity via surface plasmon resonance (SPR) if radioligand assays show variability .
  • Meta-analysis : Compare pharmacokinetic parameters (e.g., logP, plasma protein binding) across analogs to identify confounding physicochemical factors .

Q. How can computational modeling guide the optimization of pharmacokinetic properties?

  • In silico tools :

  • ADME prediction : SwissADME or QikProp to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition risk .
  • Molecular dynamics (MD) : Simulate ligand-receptor stability (e.g., 5-HT1F binding pocket) using GROMACS to refine substituent positioning .
    • Case study : Dimerization strategies (e.g., C3-linked dimers) improved 5-HT1D selectivity by >10,000-fold via enhanced hydrophobic interactions .

Q. What strategies mitigate challenges in crystallizing this compound for structural studies?

  • Crystallization protocols :

  • Solvent screening : Use vapor diffusion with PEG-based precipitants in mixed solvents (e.g., DCM:methanol) .
  • Temperature gradients : Slow cooling from 40°C to 4°C to promote nucleation .
  • Additive screening : Introduce small amines (e.g., triethylamine) to stabilize charged intermediates .

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